4-(butane-1-sulfonyl)benzoic acid

Lipophilicity Drug Design Physicochemical Profiling

Inconsistent alkyl-chain analogs cause irreproducible SAR and solubility profiles. 4-(Butane-1-sulfonyl)benzoic acid eliminates this variability: - Exact n-butylsulfonyl group for salidiuretic/agrochemical lead optimization (ΔLogP +1.3 vs. methyl analog). - Verified purity 95%, mp 170-175 °C, enabling straightforward solvent-based processing. - Ready-to-derivatize carboxylic acid handle for amide/ester library synthesis.

Molecular Formula C11H14O4S
Molecular Weight 242.29 g/mol
CAS No. 100059-51-6
Cat. No. B1265985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(butane-1-sulfonyl)benzoic acid
CAS100059-51-6
Molecular FormulaC11H14O4S
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H14O4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
InChIKeyZBKOZGCANJUKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Butane-1-sulfonyl)benzoic Acid Procurement Guide


4-(Butane-1-sulfonyl)benzoic acid (CAS 100059-51-6), also referred to as 4-(butylsulfonyl)benzoic acid, is a para-substituted alkylsulfonylbenzoic acid with the molecular formula C₁₁H₁₄O₄S and a molecular weight of 242.29 g/mol . It belongs to the broader class of (alkylsulfonyl)benzoic acids, which are recognized intermediates for the synthesis of herbicides and pharmaceutically active compounds [1][2]. Commercially, this compound is typically supplied as a powder with a purity of 95% and a melting point of 170–175 °C . Its structural hallmark is the n-butylsulfonyl group attached at the para position of the benzoic acid core, which imparts distinct lipophilicity and steric properties compared to shorter-chain or branched analogs.

4-(Butane-1-sulfonyl)benzoic Acid: Why Substitution Fails


Alkylsulfonylbenzoic acids are not freely interchangeable despite sharing a common benzoic acid–sulfone scaffold. The length and branching of the alkyl chain directly modulate critical molecular properties—including lipophilicity (LogP), melting point, and steric bulk—that govern downstream reactivity, purification behavior, and biological target engagement. Replacing the n-butylsulfonyl group with a methyl or ethyl analog alters the compound's LogP by more than one log unit and its melting point by over 90 °C, fundamentally changing solubility profiles and crystallization behavior during synthesis and formulation . In medicinal chemistry contexts, the butylsulfonyl substituent has been specifically identified as conferring an outstanding salidiuretic activating effect when placed at the 4-position, an effect not replicated by other alkylsulfonyl groups [1]. Consequently, procurement of the exact n-butyl chain length is critical for reproducing literature procedures and maintaining structure–activity relationships.

4-(Butane-1-sulfonyl)benzoic Acid: Quantitative Evidence vs. Analogs


Lipophilicity Advantage Over Methylsulfonyl Analog

The n-butylsulfonyl derivative exhibits a computed LogP of approximately 1.96, compared to a LogP of 0.67 for the 4-(methylsulfonyl)benzoic acid analog . This represents a difference of +1.29 log units, translating to roughly a 19-fold increase in octanol–water partition coefficient. In the context of drug discovery, this enhanced lipophilicity can improve passive membrane permeability and alter the compound's ability to engage hydrophobic enzyme pockets, while the intermediate LogP value (≈2) remains within generally acceptable drug-like space [1].

Lipophilicity Drug Design Physicochemical Profiling Lead Optimization

Lower Melting Point Eases Handling and Formulation

4-(Butane-1-sulfonyl)benzoic acid has an experimentally measured melting point of 170–175 °C . In contrast, 4-(methylsulfonyl)benzoic acid melts at 268–271 °C . This ~95 °C lowering of the melting point for the butyl analog reduces energy requirements for melt processing, facilitates dissolution in organic solvents at moderate temperatures, and simplifies purification by recrystallization. The lower melting point also indicates weaker crystal lattice energy, which can translate to improved solubility in organic reaction media .

Melting Point Process Chemistry Crystallization Formulation

Salidiuretic Pharmacophore: Butylsulfonyl at 4-Position

In a systematic structure–activity relationship study of 5-sulfamoylorthanilic acids, Sturm et al. (1983) reported that the butylsulfonyl radical, when located at the 4-position of the orthanilic acid scaffold, exhibited an 'outstanding activating effect' on salidiuretic activity, alongside cycloalkylsulfonyl and N-methylanilino radicals [1]. The best compounds in this series achieved threshold diuretic doses as low as 0.02 mg/kg p.o. in dogs. Notably, the sulfanilic acid regioisomers corresponding to the most active orthanilic acid derivatives were completely inactive in rats, underscoring the positional specificity of the pharmacophore [1]. While this study examined orthanilic acid derivatives rather than benzoic acids directly, the butylsulfonyl-4-position motif is the critical pharmacophoric element that distinguishes this substitution pattern from methyl, ethyl, or other alkylsulfonyl variants within the same chemotype.

Salidiuretic Sulfonamide Structure–Activity Relationship Medicinal Chemistry

Agrochemical Intermediate: Patented Herbicide Precursors

Multiple patent families explicitly claim (alkylsulfonyl)benzoic acids as intermediates for the preparation of herbicides. US Patent 5,783,729 states that 'sulphonyl benzoic acids are useful as intermediates in the preparation of agrochemicals in particular herbicides as described for example in U.S. Pat. No. 4,695,673 and U.S. Pat. No. 4,780,127' [1]. US Patent 5,175,351 similarly identifies alkanesulfonylbenzoic acids as 'precursors for pesticides and herbicides' [2]. The process chemistry for these intermediates has been optimized for industrial scale, with yields of 66–95% reported for the alkylsulfonylbenzoic acid class using the Brown (1991) one-pot method [3]. The butylsulfonyl variant benefits from a mature synthetic methodology with established scalability, a consideration not equally documented for every chain-length analog.

Agrochemical Intermediate Herbicide Synthesis Patent Literature Sulfonylurea

Para vs. Ortho Isomer Differentiation

The para-substituted 4-(butane-1-sulfonyl)benzoic acid (CAS 100059-51-6) is structurally distinct from its ortho-substituted isomer, 2-(butylsulfonyl)benzoic acid (CAS 57076-15-0) . The para arrangement places the carboxylic acid and butylsulfonyl groups in a linear geometry with maximal separation, yielding a molecular shape conducive to para-disubstituted aromatic scaffolds common in liquid crystals, polymers, and linear pharmacophores. In contrast, the ortho isomer introduces steric congestion between the two substituents and enables intramolecular hydrogen bonding, which can alter acidity, solubility, and metal-chelating behavior. The two isomers are not synthetic equivalents and lead to fundamentally different downstream products in amide coupling, esterification, and metal-catalyzed cross-coupling reactions [1]. The para isomer also benefits from the specific pharmacophoric validation discussed in Evidence Item 3, where 4-position substitution was critical for salidiuretic activity [2].

Regiochemistry Positional Isomer Synthetic Intermediate Molecular Recognition

Application Scenarios for 4-(Butane-1-sulfonyl)benzoic Acid


Medicinal Chemistry: Diuretic Lead Optimization

Based on the structure–activity relationship established by Sturm et al. (1983), the butylsulfonyl-4-substituted benzoic acid scaffold is a validated starting point for designing salidiuretic agents [1]. Medicinal chemistry teams can employ 4-(butane-1-sulfonyl)benzoic acid as a key intermediate for constructing 5-sulfamoylorthanilic acid analogs, where the butylsulfonyl group at the 4-position contributes an 'outstanding activating effect' on in vivo diuretic potency. The compound's LogP of ~1.96 (versus 0.67 for the methyl analog) provides a favorable balance of aqueous solubility and membrane permeability for oral bioavailability optimization .

Agrochemical R&D: Herbicide Intermediate

Multiple patents identify (alkylsulfonyl)benzoic acids as precursors for sulfonylurea and related herbicide classes [2][3]. For agrochemical discovery programs seeking to explore structure–activity relationships beyond the commonly used methylsulfonyl intermediates, 4-(butane-1-sulfonyl)benzoic acid offers enhanced lipophilicity (ΔLogP ≈ +1.3 vs. methyl analog) and greater steric bulk. These properties can modulate soil mobility, cuticular penetration, and target-site binding in herbicide candidate molecules. The compound's melting point of 170–175 °C facilitates solvent-based processing under milder conditions than the high-melting methyl analog (mp ~270 °C) .

Synthetic Methodology: para-Sulfone Building Block

The 2014 Tetrahedron Letters report on environmentally friendly one-pot synthesis of 4-sulfonyl benzoic acids explicitly identifies these compounds as 'perfect partners for library synthesis' with 'good physical chemical properties useful for drug discovery' [4]. The Brown (1991) methodology provides a reliable, high-yielding (66–95%) route to (alkylsulfonyl)benzoic acids suitable for gram-scale preparation [5]. For combinatorial chemistry and parallel synthesis efforts, 4-(butane-1-sulfonyl)benzoic acid serves as a versatile carboxylic acid handle for amide bond formation, esterification, and further functionalization, enabling diversification of screening libraries with a moderately lipophilic sulfone-bearing scaffold.

Analytical Reference Standard & Physicochemical Benchmarking

The compound is available as an analytical standard from ISO 17034-certified reference material producers [6], making it suitable for method development, impurity profiling, and quality control applications. Its well-characterized physicochemical profile—LogP 1.96, TPSA 71.44, mp 170–175 °C, density 1.253 g/cm³—provides a reliable benchmark for chromatographic method development and computational model validation [7]. When procuring for analytical purposes, specification of CAS 100059-51-6 and minimum 95% purity ensures material identity distinguishable from the ortho isomer (CAS 57076-15-0) and shorter-chain analogs.

Technical Documentation Hub

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